molecular formula C11H16Cl2N4 B1430123 N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1426291-40-8

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Cat. No. B1430123
M. Wt: 275.17 g/mol
InChI Key: DRRIMJBNAFNQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, also known as MTMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Scientific Research Applications

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer cell proliferation. N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has been proposed as a potential therapeutic agent for various conditions, including neuropathic pain, Alzheimer's disease, and cancer.

Mechanism Of Action

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride exerts its effects by binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The binding of N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride to the sigma-1 receptor results in the modulation of various cellular signaling pathways, including calcium signaling, protein phosphorylation, and gene expression. This modulation leads to various biochemical and physiological effects, including the regulation of neuronal activity, the modulation of pain perception, and the promotion of cell survival.

Biochemical And Physiological Effects

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neuronal activity, the regulation of pain perception, and the promotion of cell survival. N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has been shown to enhance the activity of various ion channels and receptors, including voltage-gated calcium channels, NMDA receptors, and AMPA receptors. This modulation leads to the regulation of neuronal activity and the modulation of pain perception. N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has also been shown to promote cell survival by inhibiting apoptosis and promoting cell proliferation.

Advantages And Limitations For Lab Experiments

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes associated with this receptor. N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is also relatively easy to synthesize and can be obtained in high purity. However, N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride also has limited selectivity for the sigma-1 receptor, which can lead to off-target effects.

Future Directions

There are several future directions for the study of N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride. One potential direction is the development of more selective sigma-1 receptor ligands that can be used to study the physiological and pathological processes associated with this receptor. Another potential direction is the investigation of the effects of N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride on other cellular signaling pathways, including the regulation of gene expression and protein phosphorylation. Finally, the potential therapeutic applications of N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride for various conditions, including neuropathic pain, Alzheimer's disease, and cancer, should be further investigated.
Conclusion
N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. It has a high affinity for the sigma-1 receptor and has been proposed as a potential therapeutic agent for various conditions. N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride exerts its effects by modulating various cellular signaling pathways, leading to various biochemical and physiological effects. Although N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has some limitations for lab experiments, it has several advantages and has several future directions for research.

properties

IUPAC Name

N-methyl-1-[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-9-3-5-10(6-4-9)15-8-13-14-11(15)7-12-2;;/h3-6,8,12H,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRIMJBNAFNQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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